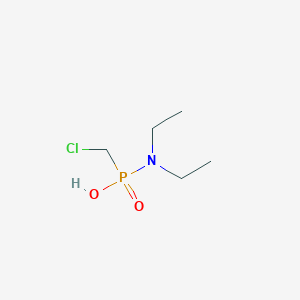![molecular formula C20H34O3 B14478074 5-[(1S,2R,4aR,8aS)-5-Hydroxy-1,2,4a,5-tetramethyldecahydronaphthalen-1-yl]-3-methylpent-2-enoic acid CAS No. 72184-14-6](/img/structure/B14478074.png)
5-[(1S,2R,4aR,8aS)-5-Hydroxy-1,2,4a,5-tetramethyldecahydronaphthalen-1-yl]-3-methylpent-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kolavenolic acid is a diterpenoid compound belonging to the class of prenol lipids. It is a naturally occurring compound found in various medicinal plants. The chemical structure of kolavenolic acid includes a carboxylic acid group and a complex ring system, making it a unique and interesting molecule for scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Kolavenolic acid can be synthesized through several methods, including the oxidation of diterpenoid precursors. One common synthetic route involves the use of Grignard reagents, which react with carbon dioxide to form the carboxylic acid group. The reaction conditions typically involve low temperatures and anhydrous environments to prevent side reactions .
Industrial Production Methods: Industrial production of kolavenolic acid often involves the extraction from natural sources, such as medicinal plants. The extraction process includes solvent extraction, followed by purification using chromatography techniques. This method ensures the high purity and yield of kolavenolic acid for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Kolavenolic acid undergoes several types of chemical reactions, including:
Oxidation: Kolavenolic acid can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert kolavenolic acid into its corresponding alcohols.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters and amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alcohols and amines are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of kolavenolic acid.
Reduction: Alcohol derivatives.
Substitution: Ester and amide derivatives.
Wissenschaftliche Forschungsanwendungen
Kolavenolic acid has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing complex organic molecules.
Biology: Studied for its role in plant metabolism and defense mechanisms.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and natural product-based formulations
Wirkmechanismus
The mechanism of action of kolavenolic acid involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. The carboxylic acid group plays a crucial role in its binding to target proteins, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Kolavenolic acid is compared with other similar diterpenoid compounds, such as:
- 18-oxocleroda-3,13(E)-dien-15-oic acid
- ent-(18-hydroxycarbonyl)-cleroda-3,13(E)-dien-15-oate
- 2-oxo-ent-cleroda-3,13(Z)-dien-15-oic acid
- trans-2-oxo-ent-cleroda-13(Z)-en-15-oic acid
These compounds share similar structural features but differ in their functional groups and biological activities. Kolavenolic acid is unique due to its specific ring structure and carboxylic acid group, which contribute to its distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
72184-14-6 |
|---|---|
Molekularformel |
C20H34O3 |
Molekulargewicht |
322.5 g/mol |
IUPAC-Name |
5-[(1S,2R,4aR,8aS)-5-hydroxy-1,2,4a,5-tetramethyl-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-3-methylpent-2-enoic acid |
InChI |
InChI=1S/C20H34O3/c1-14(13-17(21)22)8-11-18(3)15(2)9-12-19(4)16(18)7-6-10-20(19,5)23/h13,15-16,23H,6-12H2,1-5H3,(H,21,22)/t15-,16+,18+,19-,20?/m1/s1 |
InChI-Schlüssel |
KGKQMWYCRSQMPF-ULARDTLWSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@@]1(C)CCC(=CC(=O)O)C)CCCC2(C)O)C |
Kanonische SMILES |
CC1CCC2(C(C1(C)CCC(=CC(=O)O)C)CCCC2(C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


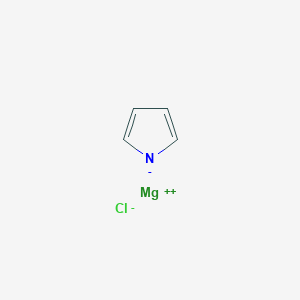

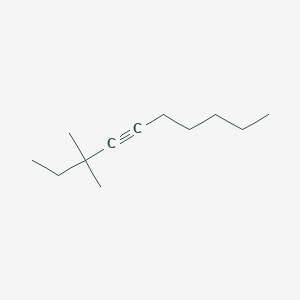
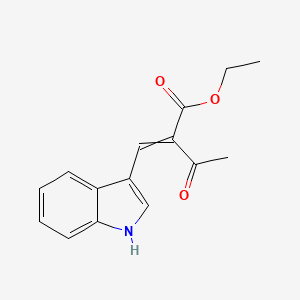
![Trimethyl[(trimethylsilyl)methyl]stibanium iodide](/img/structure/B14478013.png)

![(3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-1-yl)methyl acetate](/img/structure/B14478036.png)
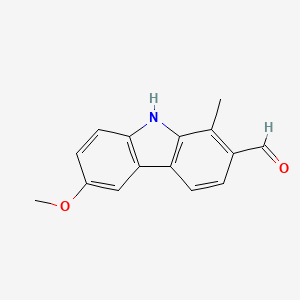
![7-[(4-Methoxyphenyl)methylidene]-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14478041.png)
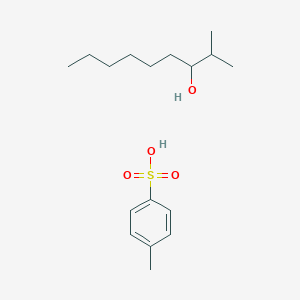
![5-Ethyl-1,3-bis[(oxiran-2-yl)methyl]-5-(pentan-2-yl)imidazolidine-2,4-dione](/img/structure/B14478044.png)


